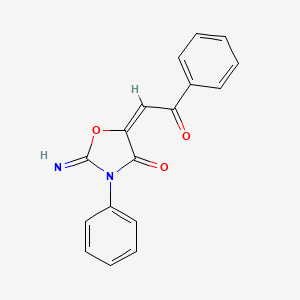![molecular formula C15H24O2S B14377950 1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene CAS No. 90184-01-3](/img/structure/B14377950.png)
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene is an organic compound that features a benzene ring substituted with a methyl group and an alkoxy chain containing a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene typically involves multiple steps:
Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propane-1-sulfinyl)pentyl group. This can be achieved through the oxidation of a corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzene Ring: The alkoxy chain is then attached to the benzene ring through a nucleophilic substitution reaction. This involves reacting the benzene derivative with an appropriate leaving group (e.g., a halide) with the alkoxy chain under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of sulfinyl-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene depends on its interaction with molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene: Similar structure but with a sulfone group instead of a sulfinyl group.
1-Methyl-4-{[5-(propane-1-thio)pentyl]oxy}benzene: Contains a sulfide group instead of a sulfinyl group.
1-Methyl-4-{[5-(propane-1-oxy)pentyl]oxy}benzene: Lacks the sulfur-containing group.
Uniqueness
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
90184-01-3 |
|---|---|
Formule moléculaire |
C15H24O2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-methyl-4-(5-propylsulfinylpentoxy)benzene |
InChI |
InChI=1S/C15H24O2S/c1-3-12-18(16)13-6-4-5-11-17-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clé InChI |
OKXJWUHIPSPWBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)CCCCCOC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)



![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)




![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)

